3,6-Dibromo-8-methyl-2-phenylimidazo[1,2-a]pyridine
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Overview
Description
3,6-Dibromo-8-methyl-2-phenylimidazo[1,2-a]pyridine is a heterocyclic compound with the molecular formula C14H10Br2N2. It is part of the imidazo[1,2-a]pyridine family, known for their diverse biological activities and applications in medicinal chemistry .
Mechanism of Action
Action Environment:
Environmental factors, such as pH, temperature, and the presence of other molecules, can influence the compound’s stability and efficacy. For instance, exposure to light, humidity, or reactive chemicals may impact its behavior.
Researchers should explore its targets, pathways, and environmental context to harness its benefits effectively . 🌟
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dibromo-8-methyl-2-phenylimidazo[1,2-a]pyridine typically involves the cyclization of substituted 2-aminopyridines with substituted phenacyl bromides. A common method uses a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in a green solvent like aqueous ethanol at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar cyclization reactions with optimized conditions for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,6-Dibromo-8-methyl-2-phenylimidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atoms.
Scientific Research Applications
3,6-Dibromo-8-methyl-2-phenylimidazo[1,2-a]pyridine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent.
Biological Research: Used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: Potential use in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
8-Methyl-2-phenylimidazo[1,2-a]pyridine: Lacks the bromine substituents, which can affect its reactivity and biological activity.
Other Imidazo[1,2-a]pyridines: Various derivatives with different substituents on the imidazo[1,2-a]pyridine core.
Uniqueness
3,6-Dibromo-8-methyl-2-phenylimidazo[1,2-a]pyridine is unique due to the presence of bromine atoms at positions 3 and 6, which can significantly influence its chemical reactivity and biological properties compared to other imidazo[1,2-a]pyridine derivatives .
Properties
IUPAC Name |
3,6-dibromo-8-methyl-2-phenylimidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Br2N2/c1-9-7-11(15)8-18-13(16)12(17-14(9)18)10-5-3-2-4-6-10/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXNGTJRJGCSKHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN2C1=NC(=C2Br)C3=CC=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Br2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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